molecular formula C10H12BrNO2 B13676566 Ethyl 6-amino-2-bromo-3-methylbenzoate

Ethyl 6-amino-2-bromo-3-methylbenzoate

Cat. No.: B13676566
M. Wt: 258.11 g/mol
InChI Key: YUGKCHXEHHAUKH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 6-position, a bromine atom at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-2-bromo-3-methylbenzoate typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 2-position.

    Esterification: The brominated product is then esterified with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

    Amination: Finally, the esterified product undergoes amination using ammonia (NH3) or an amine source to introduce the amino group at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Products like 6-amino-3-methylbenzoic acid or its derivatives.

    Reduction: Ethyl 6-amino-2-bromo-3-methylbenzyl alcohol.

    Oxidation: 6-amino-2-bromo-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 6-amino-2-bromo-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert desired effects.

Comparison with Similar Compounds

    Ethyl 6-amino-3-methylbenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 2-bromo-3-methylbenzoate:

    Methyl 6-amino-2-bromo-3-methylbenzoate: Has a methyl ester group instead of an ethyl ester, which can alter its solubility and reactivity.

Uniqueness: this compound is unique due to the combination of functional groups present in its structure. The presence of both an amino group and a bromine atom provides opportunities for diverse chemical modifications and applications. Its specific arrangement of substituents can lead to distinct reactivity patterns and biological activities compared to similar compounds.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 6-amino-2-bromo-3-methylbenzoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3

InChI Key

YUGKCHXEHHAUKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C)N

Origin of Product

United States

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